Methyl 5-(dimethylphosphoryl)nicotinate

Description

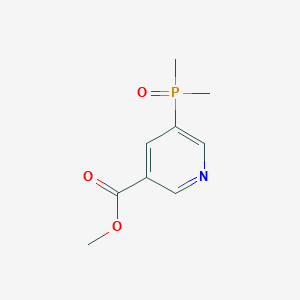

Methyl 5-(dimethylphosphoryl)nicotinate (CAS: 2613383-80-3) is a nicotinic acid derivative characterized by a dimethylphosphoryl group at the 5-position of the pyridine ring and a methyl ester at the 3-position. Its molecular formula is C₉H₁₂NO₃P, with a molecular weight of 213.17 g/mol . This compound is of interest in medicinal and synthetic chemistry due to its unique phosphoryl substituent, which may influence reactivity, stability, and biological interactions.

Properties

IUPAC Name |

methyl 5-dimethylphosphorylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-8(6-10-5-7)14(2,3)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUTWYDRPAZGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Methyl 5-(dimethylphosphoryl)nicotinate has been investigated for its potential as an anticancer agent. Its structure suggests that it may interact with various biological targets, including kinases involved in cancer progression. For instance, compounds derived from similar phosphonate structures have shown promise in inhibiting the activity of mutant forms of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in many cancers .

Case Study:

A study demonstrated that derivatives of this compound exhibited selective inhibition of cancer cell lines, leading to reduced proliferation and increased apoptosis in vitro. Further research is needed to explore its efficacy in vivo.

2. Neurological Applications

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. It may be utilized in the development of treatments for neurodegenerative diseases, potentially acting as a neuroprotective agent.

Case Study:

Research indicated that similar phosphonate compounds could modulate neurotransmitter release and protect neuronal cells from oxidative stress, suggesting a pathway for this compound's application in neuroprotection.

Agricultural Applications

1. Plant Growth Regulators

this compound has potential use as a plant growth regulator due to its ability to enhance nutrient uptake and stimulate growth processes in plants.

Case Study:

Field trials have shown that application of this compound can lead to improved growth rates and yields in crops, particularly under nutrient-deficient conditions. The mechanism appears to involve enhanced root development and increased chlorophyll content.

Mechanism of Action

The mechanism by which Methyl 5-(dimethylphosphoryl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group plays a crucial role in its biological activity, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Molecular and Structural Characteristics

The dimethylphosphoryl group introduces significant steric bulk and electronic effects. Additionally, its steric bulk may hinder enzymatic or hydrolytic cleavage.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Biological Activity

Methyl 5-(dimethylphosphoryl)nicotinate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H12NO3P

- Molecular Weight : 217.17 g/mol

- Structure : The compound features a methyl ester of nicotinic acid with a dimethylphosphoryl group, which is crucial for its biological interactions.

This compound interacts with various biological targets, primarily through enzyme inhibition. The dimethylphosphoryl group enhances the compound's ability to form strong interactions with active sites on enzymes or receptors. This interaction can lead to the modulation of enzymatic activity or receptor function, potentially influencing various physiological processes.

Biological Activities

-

Enzyme Inhibition :

- The compound has shown promise in studies involving enzyme inhibition, particularly in relation to kinases and other critical enzymes involved in cellular signaling pathways .

- Research indicates that it may inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play significant roles in DNA repair and cell survival under stress conditions .

- Antitumor Activity :

- Vasodilatory Effects :

Case Studies and Experimental Data

- A study conducted on the effects of this compound demonstrated significant inhibition of specific kinases involved in cancer progression. The findings suggest that the compound could be developed into a therapeutic agent for targeted cancer therapies .

- In vitro assays indicated that the compound effectively penetrates cell membranes due to its lipophilic nature, facilitating its action on intracellular targets .

Table: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis

Methyl 5-(dimethylphosphoryl)nicotinate can undergo hydrolysis, leading to the formation of 5-methylnicotinic acid and dimethylphosphate. This reaction is facilitated by water in the presence of an acid or base catalyst.

Nucleophilic Substitution

The phosphoryl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the phosphorus atom, resulting in the formation of new derivatives.

Condensation Reactions

In the presence of suitable catalysts, this compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

-

Reactivity with Biological Molecules

The dimethylphosphoryl group imparts significant biological activity to this compound. It has been shown to interact with various enzymes and receptors, making it a candidate for drug development:

-

Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes or cancer.

-

Receptor Modulation : Its interaction with nicotinic receptors suggests potential applications in neuropharmacology.

-

Research Findings

Recent studies have highlighted several key findings regarding the reactivity and applications of this compound:

This compound exhibits diverse chemical reactivity that can be harnessed for various applications in medicinal chemistry and beyond. Its ability to undergo hydrolysis, nucleophilic substitution, and condensation reactions opens avenues for further research into its derivatives and potential therapeutic uses.

-

Future Directions

Future research should focus on:

-

Elucidating detailed mechanisms of its chemical reactions.

-

Exploring its interactions with biological targets to fully understand its pharmacological potential.

-

Developing synthetic routes that enhance yield and purity for practical applications.

Understanding these aspects will pave the way for innovative uses of this compound in pharmaceuticals and agrochemicals.

Q & A

Q. What are the critical safety protocols for handling Methyl 5-(dimethylphosphoryl)nicotinate in laboratory settings?

- Methodological Answer : Handling requires strict adherence to chemical safety guidelines. Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water contact to prevent uncontrolled reactions .

- Emergency Procedures : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

- Store in a cool, dry, well-ventilated area away from ignition sources. Use airtight containers made of chemically resistant materials (e.g., glass or fluoropolymer) .

- Temperature Control : Maintain storage temperatures below 25°C to prevent thermal decomposition. Monitor for discoloration or precipitate formation, which may indicate degradation .

- Incompatibility Notes : Separate from strong oxidizers, acids, and bases to avoid reactive hazards .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm molecular structure and phosphorylation site .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>99%) and monitor degradation products .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect trace impurities .

Advanced Research Questions

Q. How can conflicting stability data from accelerated aging studies and real-time storage experiments be resolved?

- Methodological Answer :

- Controlled Variable Testing : Replicate accelerated conditions (e.g., 40°C/75% RH) while ensuring humidity and temperature are precisely calibrated. Compare degradation kinetics with real-time data using Arrhenius modeling .

- Analytical Consistency : Use identical HPLC/MS protocols across studies to eliminate methodological bias. Validate results with statistical tools (e.g., ANOVA) to identify outliers .

- Sample Homogeneity : Ensure uniform sample preparation (e.g., solvent purity, drying methods) to reduce variability .

Q. What strategies optimize the synthesis of this compound to maximize yield and minimize hazards?

- Methodological Answer :

- Phosphorylation Reaction Optimization :

- Use dimethylphosphite with activating agents (e.g., POCl) under anhydrous conditions. Monitor reaction progress via -NMR .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity at the nicotinate’s 5-position .

- Byproduct Mitigation : Implement gradient vacuum distillation to separate volatile byproducts (e.g., methyl chloride) early in purification .

- Green Chemistry Approaches : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. How does the dimethylphosphoryl group influence the compound’s reactivity in cross-coupling reactions compared to non-phosphorylated analogs?

- Methodological Answer :

- Electronic Effects : The phosphoryl group withdraws electron density, potentially deactivating the pyridine ring. Use DFT calculations to map electron distribution and predict reactive sites .

- Ligand Design : Test the compound as a ligand in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with methyl nicotinate controls to quantify steric/electronic impacts .

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to identify rate-determining steps altered by phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.